molecular formula C12H22Cl2N2OS B4413837 N-[(5-methyl-2-thienyl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride

N-[(5-methyl-2-thienyl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride

Cat. No. B4413837
M. Wt: 313.3 g/mol
InChI Key: AOCBWWIHEUKOKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-methyl-2-thienyl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride, commonly known as MMT, is a synthetic compound that has been widely studied for its potential use as a research tool in the field of neuroscience. MMT is a selective agonist of the trace amine-associated receptor 1 (TAAR1), which has been implicated in a variety of physiological and behavioral functions, including mood regulation, reward processing, and locomotor activity.

Mechanism of Action

MMT acts as a selective agonist of N-[(5-methyl-2-thienyl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride, which is a G protein-coupled receptor that is expressed in various regions of the brain and peripheral tissues. Activation of this compound by MMT leads to the activation of downstream signaling pathways, including the cAMP-PKA pathway, which can modulate neurotransmitter release and cellular excitability.
Biochemical and Physiological Effects:
MMT has been shown to have a number of biochemical and physiological effects in preclinical studies. For example, MMT can increase dopamine release in the striatum and prefrontal cortex, which may be related to its potential therapeutic effects in disorders such as schizophrenia and addiction. Additionally, MMT has been shown to have anxiolytic and antidepressant-like effects in animal models, which may be related to its ability to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis.

Advantages and Limitations for Lab Experiments

One advantage of using MMT in research is its selectivity for N-[(5-methyl-2-thienyl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride, which allows for more precise manipulation of this receptor compared to other compounds that may have broader effects. Additionally, MMT has been shown to have relatively low toxicity and few side effects in preclinical studies. However, one limitation of using MMT is its relatively short half-life, which may require frequent dosing in some experimental paradigms.

Future Directions

There are a number of potential future directions for research on MMT and N-[(5-methyl-2-thienyl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride. For example, further studies are needed to elucidate the specific cellular and molecular mechanisms underlying the effects of MMT on neurotransmitter release and behavior. Additionally, the potential therapeutic applications of MMT in disorders such as schizophrenia and addiction warrant further investigation. Finally, the development of more selective and potent this compound agonists may allow for more precise manipulation of this receptor in future research.

Scientific Research Applications

MMT has been used extensively in preclinical research to investigate the role of N-[(5-methyl-2-thienyl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride in various physiological and behavioral processes. For example, studies have shown that MMT can modulate dopamine release in the brain, which may have implications for the treatment of disorders such as schizophrenia and addiction. Additionally, MMT has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential as a novel therapeutic agent for mood disorders.

properties

IUPAC Name

N-[(5-methylthiophen-2-yl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2OS.2ClH/c1-11-2-3-12(16-11)10-13-4-5-14-6-8-15-9-7-14;;/h2-3,13H,4-10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCBWWIHEUKOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNCCN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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